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Compound of Interest

Compound Name: PARP1-IN-37

Cat. No.: B10842074 Get Quote

Disclaimer: Publicly available scientific literature and patent databases lack sufficient

information on a compound specifically designated as "PARP1-IN-37" to generate a

comprehensive technical guide as requested. The available information is limited to a product

listing from a chemical supplier, which does not provide the necessary depth for a scientific

whitepaper, including detailed experimental protocols and a complete dataset.

Therefore, this guide will focus on a well-characterized and clinically significant PARP1/2

inhibitor, Niraparib, for which extensive public data is available. This will serve as a

representative example of the discovery and development process for a PARP1 inhibitor,

fulfilling the core requirements of the user's request for an in-depth technical guide.

Discovery and Development of Niraparib: A PARP1/2
Inhibitor
This technical guide provides a detailed overview of the discovery and development of

Niraparib, a potent poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor used in cancer

therapy.

Introduction to PARP1 and its Role in Cancer
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER)

pathway, which is crucial for repairing single-strand DNA breaks (SSBs). In the context of
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cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous

recombination (HR), the inhibition of PARP1 leads to the accumulation of unrepaired SSBs.

These SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication. In

HR-deficient cells, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently

repaired, leading to genomic instability and cell death. This concept is known as synthetic

lethality and forms the basis for the therapeutic use of PARP inhibitors.

Discovery of Niraparib
Niraparib was discovered through a structure-activity relationship (SAR) study aimed at

identifying potent PARP1/2 inhibitors with favorable pharmacological properties. The

development process involved the synthesis and evaluation of a series of compounds to

optimize potency, selectivity, and pharmacokinetic parameters.

Logical Relationship of Discovery:

Lead Identification Structure-Activity Relationship (SAR) Studies Optimization of Potency and Selectivity Candidate Selection (Niraparib)
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Caption: Logical workflow of the discovery process for Niraparib.

Mechanism of Action
Niraparib exerts its anticancer effects through the inhibition of PARP1 and PARP2. By binding

to the catalytic domain of these enzymes, it prevents the synthesis of poly(ADP-ribose) (PAR),

a post-translational modification crucial for the recruitment of DNA repair proteins to sites of

DNA damage. This inhibition of PARP's enzymatic activity and the "trapping" of PARP on DNA

contribute to the accumulation of cytotoxic DNA lesions.

Signaling Pathway of PARP Inhibition:
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Caption: Signaling pathway of PARP1 in DNA repair and its inhibition by Niraparib.
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Quantitative Data
The following tables summarize the key quantitative data for Niraparib from preclinical studies.

Table 1: In Vitro Potency of Niraparib

Parameter Value Reference

PARP1 IC50 3.8 nM [1]

PARP2 IC50 2.1 nM [1]

Cellular PARP EC50 4.0 nM [2]

BRCA1-mutant Cell CC50 34 nM [2]

Table 2: Pharmacokinetic Properties of Niraparib in Preclinical Species

Species
Oral
Bioavailability
(%)

t1/2 (h) Vdss (L/kg) Reference

Rat 57 5.7 12.3 [2]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

5.1. PARP1/2 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of Niraparib against PARP1 and

PARP2.

Methodology:

Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction buffer

containing NAD+ and a biotinylated-NAD+ substrate.

The reaction is initiated by the addition of a DNA-activating oligonucleotide.
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Niraparib at various concentrations is added to the reaction mixture.

The reaction is allowed to proceed for a specified time at 37°C and then stopped.

The amount of biotinylated PAR incorporated onto the automodified PARP enzyme is

quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Experimental Workflow for PARP Enzymatic Assay:
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Caption: Workflow for the in vitro PARP1/2 enzymatic assay.
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5.2. Cellular PARP Inhibition Assay

Objective: To measure the potency of Niraparib in inhibiting PARP activity within intact cells.

Methodology:

Human cancer cells (e.g., HeLa cells) are seeded in microplates.

Cells are treated with various concentrations of Niraparib for a specified duration.

DNA damage is induced by treating the cells with a DNA alkylating agent (e.g., methyl

methanesulfonate, MMS).

Cells are then lysed, and the levels of PAR are quantified using an ELISA-based assay

with an anti-PAR antibody.

EC50 values are determined from the dose-response curve.

5.3. Cell Proliferation Assay in BRCA-mutant Cells

Objective: To assess the selective cytotoxicity of Niraparib in cells with deficient homologous

recombination.

Methodology:

BRCA1 or BRCA2-mutant cancer cells (e.g., MDA-MB-436 or Capan-1) are seeded in 96-

well plates.

Cells are exposed to a range of concentrations of Niraparib.

After a prolonged incubation period (e.g., 5-7 days), cell viability is measured using a

colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

CC50 (cell cytotoxic concentration 50%) values are calculated.

5.4. In Vivo Efficacy Studies

Objective: To evaluate the antitumor activity of Niraparib in animal models.
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Methodology:

Human tumor xenografts, particularly from BRCA-mutant cell lines, are established in

immunocompromised mice.

Once tumors reach a palpable size, mice are randomized into vehicle control and

treatment groups.

Niraparib is administered orally at various doses and schedules.

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, tumors are excised and may be used for pharmacodynamic

biomarker analysis (e.g., PAR levels).

Conclusion
Niraparib is a potent PARP1/2 inhibitor that has demonstrated significant preclinical and clinical

activity in cancers with homologous recombination deficiencies. Its discovery and development

were guided by a systematic approach of chemical optimization and a deep understanding of

its mechanism of action. The data presented in this guide highlight the key attributes that have

made Niraparib a successful therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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